molecular formula C24H44P2 B044117 1,2-Bis(di-tert-butylphosphinomethyl)benzene CAS No. 121954-50-5

1,2-Bis(di-tert-butylphosphinomethyl)benzene

Cat. No. B044117
M. Wt: 394.6 g/mol
InChI Key: SFCNPIUDAIFHRD-UHFFFAOYSA-N
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Description

1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a bidentate phosphine ligand . It has a linear formula of C6H4[CH2P[C(CH3)2]2] and a molecular weight of 394.55 . DTBPMB, in combination with Pd2(dba)3 (dba = trans,trans-dibenzylideneacetone) and a sulfonic acid, can catalyze the methoxycarbonylation of ethane to form methyl propanoate .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(di-tert-butylphosphinomethyl)benzene consists of a benzene ring with two phosphine groups attached to it. Each phosphine group is bonded to a methyl group, which is further bonded to two tert-butyl groups .


Chemical Reactions Analysis

DTBPMB has been reported as one of the best ligands for achieving the alkoxycarbonylation of various unsaturated compounds . When bonded to palladium, the ligand provides the basis for the first step in the commercial production of methyl methacrylate .


Physical And Chemical Properties Analysis

DTBPMB is a solid substance . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

Scientific Research Applications

Asymmetric Hydrogenation

  • This ligand is used in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. These complexes exhibit high enantioselectivities and catalytic activities, crucial for preparing chiral pharmaceutical ingredients, including those with amino acid or secondary amine components (Imamoto et al., 2012).

Alkoxycarbonylation

  • 1,2-Bis(di-tert-butylphosphinomethyl)benzene is highly effective for alkoxycarbonylation of various unsaturated compounds when bonded to palladium. It plays a vital role in the commercial production of methyl methacrylate and offers high selectivity for linear esters and acids from terminal or internal double bonds (Vondran et al., 2021).

Synthesis of Diphosphine Ligands

  • The compound serves as a basis for synthesizing various diphosphine ligands, which are used in palladium-catalyzed methoxycarbonylation reactions, demonstrating high yields and selectivities (Pews-Davtyan et al., 2014).

Hydroesterification

  • It is utilized in palladium catalyst systems for hydroesterification of styrene and vinyl acetate, showing high efficiency and recyclability (Ooka et al., 2005).

Safety And Hazards

DTBPMB may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation . Protective measures such as wearing chemical impermeable gloves and eye/face protection are recommended when handling this chemical .

Future Directions

The future directions of DTBPMB research could involve its use in other types of reactions and the development of improved, modified ligands . For example, some tert-butyl ligands could be replaced by 2-pyridyl moieties, which show exceptional rates for carbonylation reactions at low temperatures .

properties

IUPAC Name

ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNPIUDAIFHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405525
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(di-tert-butylphosphinomethyl)benzene

CAS RN

121954-50-5
Record name 1,2-Bis(di-tert-butylphosphinomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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